molecular formula C11H10ClNO2 B3262308 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide CAS No. 35351-30-5

5-Chloro-3,7-dimethylbenzofuran-2-carboxamide

Cat. No.: B3262308
CAS No.: 35351-30-5
M. Wt: 223.65 g/mol
InChI Key: KOTPNEGDMIUCKR-UHFFFAOYSA-N
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Description

5-Chloro-3,7-dimethylbenzofuran-2-carboxamide: is a chemical compound with the molecular formula C11H10ClNO2. It is a derivative of benzofuran, characterized by the presence of a chlorine atom at the 5th position, and methyl groups at the 3rd and 7th positions of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules .

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It is investigated for its role in drug discovery and development, particularly in the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications .

Mechanism of Action

The mechanism of action of 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Uniqueness: 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-chloro-3,7-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-5-3-7(12)4-8-6(2)10(11(13)14)15-9(5)8/h3-4H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTPNEGDMIUCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=C2C)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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